molecular formula C6H4BrN3 B1379910 5-bromo-3H-pyrazolo[3,4-b]pyridine CAS No. 916257-29-9

5-bromo-3H-pyrazolo[3,4-b]pyridine

Cat. No.: B1379910
CAS No.: 916257-29-9
M. Wt: 198.02 g/mol
InChI Key: PMRGPNOVANIZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3H-pyrazolo[3,4-b]pyridine is a derivative of pyrazolo[3,4-b]pyridine . It is a medicinally privileged structure and has been used in the synthesis of various derivatives . It is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions .


Synthesis Analysis

The synthesis of this compound involves iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine by NIS to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . Other methods include the trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of alpha-oxoketene dithioacetals .


Molecular Structure Analysis

The molecular structure of this compound is composed of a pyrazole and a pyridine ring . The pyrazole portion is electron-rich, while the pyridine portion is electron-deficient . This polarization allows for structural modifications at five positions: N(1), C(3), C(4), C(5), and C(6) .


Chemical Reactions Analysis

The chemical reactions involving this compound include the synthesis of its derivatives . For instance, the compound can undergo a sequential opening/closing cascade reaction .

Scientific Research Applications

Synthesis of Polyheterocyclic Ring Systems

5-Bromo-3H-pyrazolo[3,4-b]pyridine derivatives serve as precursors for constructing new polyheterocyclic ring systems. These derivatives have been used to synthesize various compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, showcasing their versatility in creating complex heterocyclic structures. The synthesized compounds have been evaluated for their in vitro antibacterial properties, indicating potential applications in developing new antimicrobial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Antibacterial and Antioxidant Agents

Another area of application is in the synthesis of sulfonamide derivatives linked to this compound, which exhibit significant antibacterial and antioxidant activities. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacterial strains, as well as notable antioxidant properties. This suggests their potential in developing new antibacterial and antioxidant treatments (Variya, Panchal, & Patel, 2019).

Biomedical Applications

The broad biomedical applications of this compound derivatives encompass a variety of therapeutic areas. These compounds are synthesized and explored for their potential in treating diseases, highlighting the chemical's significance in drug discovery and medicinal chemistry. The review of over 300,000 1H-pyrazolo[3,4-b]pyridines, including synthesis methods and applications, underscores the importance of these derivatives in developing new pharmaceuticals (Donaire-Arias et al., 2022).

Mechanism of Action

Future Directions

The future directions for 5-bromo-3H-pyrazolo[3,4-b]pyridine research involve further exploration of its derivatives as TRK inhibitors . There is potential for the development of new synthesis processes and the exploration of structure-activity relationships .

Biochemical Analysis

Biochemical Properties

5-bromo-3H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . The compound interacts with enzymes such as TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase family. These interactions involve binding to the kinase domain of TRKs, thereby inhibiting their activity and preventing downstream signaling pathways that promote cell proliferation and survival .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines, such as the Km-12 cell line, with an IC50 value of 0.304 μM . The compound also exhibits selectivity for certain cell lines, including MCF-7 and HUVEC cells . By inhibiting TRKs, this compound disrupts cell signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are critical for cell growth, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the kinase domain of TRKs. This binding inhibits the phosphorylation of the kinase domain, thereby blocking the activation of downstream signaling pathways . The compound’s ability to inhibit TRKs is attributed to its structural compatibility with the ATP-binding pocket of the kinase domain, which prevents ATP from binding and activating the kinase . Additionally, this compound has shown low inhibitory activity against cytochrome P450 isoforms, except for CYP2C9, indicating its potential for selective inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated good plasma stability, which is essential for maintaining its inhibitory activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of TRKs, with higher doses leading to more significant inhibition . It is crucial to identify the threshold doses that achieve therapeutic effects without causing toxic or adverse effects. High doses of the compound may lead to toxicity, and careful dosage optimization is necessary to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 isoforms. The compound’s low inhibitory activity against most cytochrome P450 isoforms, except CYP2C9, suggests that it may have minimal effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to specific proteins may affect its localization and accumulation in certain tissues . Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Identifying the subcellular localization can provide insights into its mechanism of action and potential effects on cellular processes .

Properties

IUPAC Name

5-bromo-3H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRGPNOVANIZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CC(=C2)Br)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
5-bromo-3H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-bromo-3H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
5-bromo-3H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-bromo-3H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-bromo-3H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.